molecular formula C2Cl3F6P B14746547 Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane CAS No. 353-77-5

Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane

Cat. No.: B14746547
CAS No.: 353-77-5
M. Wt: 275.34 g/mol
InChI Key: PEPIQGCIUVDGLO-UHFFFAOYSA-N
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Description

Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It contains a phosphorus atom bonded to three chlorine atoms and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with trifluoromethylating agents under controlled conditions. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds.

Scientific Research Applications

Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane: Contains three chlorine atoms and two trifluoromethyl groups.

    Trichloro[bis(trifluoromethyl)]-lambda~5~-arsane: Similar structure but with arsenic instead of phosphorus.

    Trichloro[bis(trifluoromethyl)]-lambda~5~-stibane: Similar structure but with antimony instead of phosphorus.

Uniqueness

This compound is unique due to its specific combination of chlorine and trifluoromethyl groups bonded to a phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

353-77-5

Molecular Formula

C2Cl3F6P

Molecular Weight

275.34 g/mol

IUPAC Name

trichloro-bis(trifluoromethyl)-λ5-phosphane

InChI

InChI=1S/C2Cl3F6P/c3-12(4,5,1(6,7)8)2(9,10)11

InChI Key

PEPIQGCIUVDGLO-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)P(C(F)(F)F)(Cl)(Cl)Cl

Origin of Product

United States

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